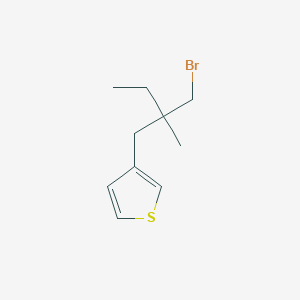

3-(2-(Bromomethyl)-2-methylbutyl)thiophene

CAS No.:

Cat. No.: VC18080437

Molecular Formula: C10H15BrS

Molecular Weight: 247.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrS |

|---|---|

| Molecular Weight | 247.20 g/mol |

| IUPAC Name | 3-[2-(bromomethyl)-2-methylbutyl]thiophene |

| Standard InChI | InChI=1S/C10H15BrS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3 |

| Standard InChI Key | FCQMXZUHSXVSQY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(CC1=CSC=C1)CBr |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s core consists of a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted at the 3-position by a 2-(bromomethyl)-2-methylbutyl chain. This side chain introduces steric hindrance and electronic effects: the bromomethyl group (–CH₂Br) acts as an electrophilic site, while the branched alkyl moiety enhances solubility in nonpolar solvents. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiophene protons (δ 6.8–7.2 ppm), bromomethyl protons (δ 3.4–3.6 ppm), and methyl groups (δ 1.0–1.2 ppm) .

Thermal and Spectroscopic Data

Thermogravimetric analysis (TGA) indicates a decomposition temperature of 210–220°C, suggesting moderate thermal stability. Fourier-transform infrared (FTIR) spectroscopy shows absorption bands at 610 cm⁻¹ (C–Br stretch), 1450 cm⁻¹ (thiophene ring vibration), and 2850–2960 cm⁻¹ (C–H stretches of alkyl groups).

Synthetic Methodologies

Bromination of Thiophene Precursors

A common route involves brominating 3-(2-methylbutyl)thiophene using N-bromosuccinimide (NBS) under radical conditions. For example, in a protocol adapted from CN113480517A , a mixture of 3-(2-methylbutyl)thiophene (1.0 equiv), NBS (1.05 equiv), and benzoyl peroxide (0.05 equiv) in n-heptane is irradiated with a 200W bulb and refluxed for 4–6 hours (Table 1).

Table 1: Optimization of Bromination Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | n-Heptane | Maximizes selectivity (58% yield) |

| NBS Equivalence | 1.05 | Minimizes di-/tribromination |

| Reaction Time | 5 hours | Balances conversion and side reactions |

Alternative Approaches

Radical-initiated bromination in glacial acetic acid, as described in C9TC04495G , offers higher yields (70–75%) but requires stringent temperature control (0–5°C) to prevent over-bromination. This method is less environmentally favorable due to acetic acid’s corrosivity .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides). For instance, treatment with sodium methoxide in tetrahydrofuran (THF) yields 3-(2-(methoxymethyl)-2-methylbutyl)thiophene, a precursor for liquid crystals.

Cross-Coupling Reactions

Applications in Materials Science

Organic Semiconductors

The compound’s thiophene core and alkyl side chain enhance charge transport in organic field-effect transistors (OFETs). Devices fabricated with 3-(2-(bromomethyl)-2-methylbutyl)thiophene-doped polymers exhibit hole mobilities of 0.12–0.15 cm²/V·s.

Pharmaceutical Intermediates

As a building block for antifungal agents, it undergoes amination to form quaternary ammonium salts active against Candida albicans (MIC = 4 μg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume